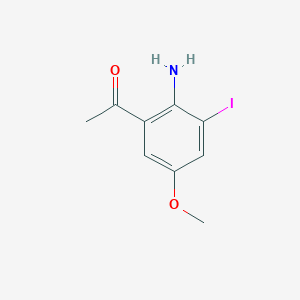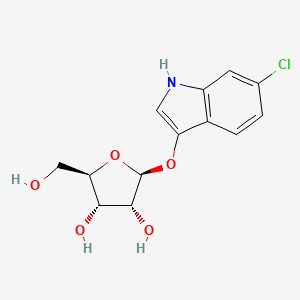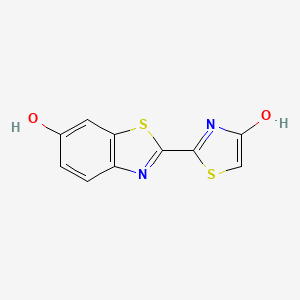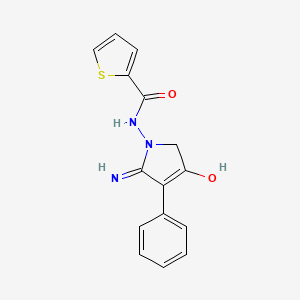
1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of an amino group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one typically involves the iodination of a methoxy-substituted phenyl ring followed by the introduction of an amino group and the ethanone moiety. One common synthetic route includes:
Iodination: The starting material, 3-methoxyphenol, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium.
Amination: The iodinated product is then subjected to amination using ammonia or an amine source under appropriate conditions.
Ethanone Introduction: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium thiolate or sodium methoxide in polar solvents.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol, amine, or alkoxide-substituted products.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine atom, which can be used in radiolabeling studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(2-Amino-3-iodo-5-methylphenyl)ethan-1-one
- 1-(2-Amino-3-iodo-5-ethoxyphenyl)ethan-1-one
- 1-(2-Amino-3-iodo-5-chlorophenyl)ethan-1-one
Uniqueness: 1-(2-Amino-3-iodo-5-methoxyphenyl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group can donate electron density through resonance, affecting the compound’s stability and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H10INO2 |
|---|---|
Peso molecular |
291.09 g/mol |
Nombre IUPAC |
1-(2-amino-3-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10INO2/c1-5(12)7-3-6(13-2)4-8(10)9(7)11/h3-4H,11H2,1-2H3 |
Clave InChI |
UHBOZUWITLFCBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)OC)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)








![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)


![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)
